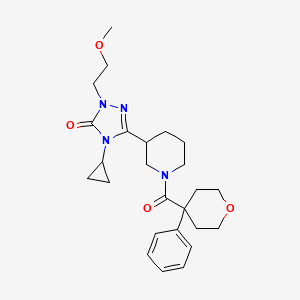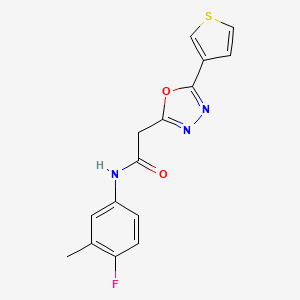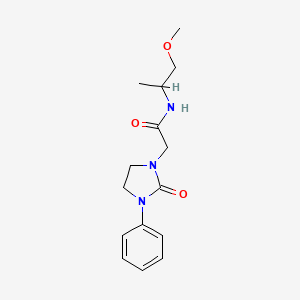![molecular formula C10H14O2 B2761179 (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one CAS No. 1932806-74-0](/img/structure/B2761179.png)
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” is a biochemical used for proteomics research . It has a molecular weight of 124.14 and a molecular formula of C7H8O2 .
Molecular Structure Analysis
The molecular structure of “(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” is characterized by a spiro configuration, which is a bicyclic structure where the two rings share only one atom . The InChI string representation of its structure is1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 . Physical And Chemical Properties Analysis
“(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” has a molecular weight of 124.14 and a molecular formula of C7H8O2 . It has an optical activity of [α]22/D −103°, c = 1 in methanol . The melting point is 44-46 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis Techniques and Conformational Analysis : A study by Rowicki et al. (2019) detailed the synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane as a single stereoisomer, demonstrating the chemical versatility of spirocyclic compounds. Structural and conformational analyses through NMR and X-ray revealed diverse orientations of the spiro connected rings, highlighting the compound's complex geometry and stability in different molecular geometries (Rowicki et al., 2019).
Angular Monoprotected Diamines : Chernykh et al. (2015) synthesized all stereoisomers of spiro[3.3]heptane-1,6-diamines, indicating their potential as building blocks in medicinal chemistry. Their structural analysis suggested similarities with the cyclohexane scaffold, with potential applications in optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).
Reactions with 1,2-Epoxycycloalkanes : Blagoev et al. (1999) explored the reaction of 1,3-thiazole-5(4H)-thiones with 1,2-epoxycycloalkanes, leading to the formation of diastereoisomeric spirocyclic 1,3-oxathiolanes. This study not only contributes to the synthetic methodology of spiro compounds but also to understanding their structural diversity and reactivity (Blagoev et al., 1999).
Potential Applications in Drug Discovery and Medicinal Chemistry
- Building Blocks for Drug Discovery : Burkhard et al. (2010) provided straightforward access to substituted, heterocyclic spiro[3.3]heptanes, emphasizing their alternative role to 1,3-heteroatom-substituted cyclohexanes. The conformational details based on X-ray crystallography suggest their utility in medicinal chemistry as novel building blocks (Burkhard et al., 2010).
Fundamental Research and Chemical Properties
- Polycarbocyclic and Spiro Compounds : Research has delved into the nomenclature and classification of polycarbocyclic compounds, including spiro compounds. Studies explore physical properties, methods of preparation, and reactions, enriching the foundational knowledge of spiro compounds and their chemical behaviors (Rogers, 1964).
Mécanisme D'action
Orientations Futures
The future directions of research involving “(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” could involve its use in the synthesis of new compounds and in proteomics research . Further studies could explore its potential applications in various fields of biochemistry and molecular biology.
Propriétés
IUPAC Name |
(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAOMPNFIBVSGB-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)[C@@H]3[C@H](C2=O)CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)


![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)